molecular formula C5H5BrF3NO B13743226 Acetamide, N-(2-bromoallyl)-2,2,2-trifluoro- CAS No. 102585-35-3

Acetamide, N-(2-bromoallyl)-2,2,2-trifluoro-

Cat. No.: B13743226
CAS No.: 102585-35-3
M. Wt: 232.00 g/mol
InChI Key: YDIHAWZEBRMEBT-UHFFFAOYSA-N
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Description

Acetamide, N-(2-bromoallyl)-2,2,2-trifluoro- (CAS No. 102585-35-3) is a halogenated acetamide derivative with the molecular formula C₅H₅BrF₃NO and a molecular weight of 231.999 g/mol. Its structure includes a trifluoroacetyl group (-COCF₃) attached to a nitrogen atom, which is further substituted with a 2-bromoallyl moiety. The compound is characterized by the SMILES notation C=C(CNC(=O)C(F)(F)F)Br and a density of 1.639 g/cm³ . It is used in organic synthesis, particularly in cross-coupling reactions and as an intermediate in pharmaceutical research.

Properties

CAS No.

102585-35-3

Molecular Formula

C5H5BrF3NO

Molecular Weight

232.00 g/mol

IUPAC Name

N-(2-bromoprop-2-enyl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C5H5BrF3NO/c1-3(6)2-10-4(11)5(7,8)9/h1-2H2,(H,10,11)

InChI Key

YDIHAWZEBRMEBT-UHFFFAOYSA-N

Canonical SMILES

C=C(CNC(=O)C(F)(F)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(2-bromoallyl)-2,2,2-trifluoro- typically involves the reaction of acetamide with 2-bromoallyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of Acetamide, N-(2-bromoallyl)-2,2,2-trifluoro- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the yield and efficiency of the process. The use of automated systems for purification and quality control ensures that the final product meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(2-bromoallyl)-2,2,2-trifluoro- undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromoallyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products, such as the corresponding alcohol or amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted acetamides, while oxidation and reduction reactions can produce oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Acetamide, N-(2-bromoallyl)-2,2,2-trifluoro- has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Acetamide, N-(2-bromoallyl)-2,2,2-trifluoro- involves its interaction with specific molecular targets and pathways. The bromoallyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation: Bromoallyl vs. Aryl Groups

N-(4-Bromophenyl)-2,2,2-trifluoroacetamide (CAS No. 24568-11-4)
  • Molecular Formula: C₈H₅BrF₃NO
  • Molecular Weight : 268.032 g/mol
  • Key Features : The bromine atom is positioned on a phenyl ring instead of an allyl chain. This substitution reduces electrophilic reactivity compared to the bromoallyl group but enhances aromatic interactions in crystal packing .
  • Applications : Used in studies of halogen bonding and as a precursor for Suzuki-Miyaura coupling reactions.
N-(2-Chloro-4-nitrophenyl)-2,2,2-trifluoroacetamide (CAS No. 95665-50-2)
  • Molecular Formula : C₈H₄ClF₃N₂O₃
  • Molecular Weight : 268.58 g/mol
  • Key Features : The nitro and chloro groups introduce strong electron-withdrawing effects, significantly altering solubility and reactivity compared to the bromoallyl derivative .
N-(2,3-Dimethylphenyl)-2,2,2-trifluoroacetamide (CAS No. 14719-31-4)
  • Molecular Formula: C₁₀H₁₀F₃NO
  • Purity : >99% (pharmaceutical grade)
  • Key Features : Methyl groups on the phenyl ring increase steric hindrance, reducing reaction rates in nucleophilic substitutions compared to the less hindered bromoallyl compound .

Halogen Variation: Bromo vs. Chloro/Trichloro Derivatives

N-(3-Chlorophenyl)-2,2,2-trichloroacetamide
  • Structure : 3-ClC₆H₄NH-CO-CCl₃
  • Crystallography: Crystallizes in a monoclinic system with one molecule per asymmetric unit. The trichloro group creates a stronger electron-withdrawing effect than trifluoro, influencing intermolecular interactions .
N-(2-Bromo-4,6-difluorophenyl)-2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • Molecular Formula : C₁₆H₁₂BrF₂N₅O₂S

Functional Group Utility: Derivatization Agents

2,2,2-Trifluoro-N,N-bis(trimethylsilyl)acetamide
  • Application: A derivatization agent for gas chromatography, ranking 49th in efficacy for phenol determination. Unlike the bromoallyl compound, its silyl groups improve volatility for analytical applications .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point/Decomposition Application Reference
N-(2-Bromoallyl)-2,2,2-trifluoroacetamide C₅H₅BrF₃NO 231.999 Bromoallyl N/A Organic synthesis intermediate
N-(4-Bromophenyl)-2,2,2-trifluoroacetamide C₈H₅BrF₃NO 268.032 4-Bromophenyl N/A Halogen bonding studies
N-(3-Chlorophenyl)-2,2,2-trichloroacetamide C₈H₅Cl₄NO 285.40 3-Chlorophenyl, CCl₃ Monoclinic crystal system Crystallography research
2,2,2-Trifluoro-N,N-bis(trimethylsilyl)acetamide C₈H₁₈F₃NOSi₂ 273.41 Trimethylsilyl N/A Derivatization agent

Key Findings and Implications

Substituent Effects : Bromoallyl groups enhance electrophilicity, making the compound reactive in cross-coupling reactions, whereas aryl bromides (e.g., N-(4-bromophenyl)- derivatives) favor aromatic interactions .

Halogen Impact : Trichloroacetamides exhibit stronger electron-withdrawing effects than trifluoro derivatives, altering crystal packing and solubility .

Synthetic Flexibility : Bromoallyl derivatives are versatile intermediates, while silylated analogs prioritize analytical utility .

Biological Activity

Acetamide, N-(2-bromoallyl)-2,2,2-trifluoro- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, enzyme inhibition capabilities, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound can be described by the following chemical formula:

  • Chemical Formula : C5H7BrF3N
  • Molecular Weight : 227.02 g/mol

This acetamide derivative features a trifluoromethyl group and a bromoallyl substituent, which are known to influence its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that acetamides exhibit varying degrees of antimicrobial activity. The presence of halogen atoms, such as bromine and fluorine, tends to enhance this activity. For instance:

  • Minimum Inhibitory Concentration (MIC) : A study found that the MIC for certain acetamide derivatives against Klebsiella pneumoniae was significantly reduced when halogen atoms were present. The compound showed promising results with an MIC value indicating effective inhibition of bacterial growth .

Comparative Antimicrobial Efficacy

CompoundMIC (µg/mL)Activity against K. pneumoniae
Acetamide, N-(2-bromoallyl)-2,2,2-trifluoro-16Effective
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide8More potent
N-(2-hydroxyphenyl)acetamide128Ineffective

This table illustrates the varying levels of antimicrobial efficacy among different acetamide derivatives, highlighting the enhanced activity associated with specific substitutions.

Enzyme Inhibition

Acetamide derivatives have been investigated for their potential as enzyme inhibitors. One notable study evaluated the urease inhibition capacity of various acetamides:

  • Urease Inhibition : The compound exhibited an IC50 value of 22.61 µM against urease, indicating moderate inhibitory activity . This suggests that modifications in the acetamide structure can lead to significant changes in enzyme interaction.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of acetamides. The following observations were made:

  • Substituent Influence : Compounds with phenyl-alkyl groups demonstrated better urease inhibition compared to those with fluoro-substituted biphenyl groups. This indicates that the nature and position of substituents play a critical role in determining biological efficacy .

Case Studies

  • Antimicrobial Study : A research team synthesized several acetamide derivatives and tested their antibacterial properties against various strains including Escherichia coli and Staphylococcus aureus. The study revealed that compounds with bromo and trifluoro substitutions had enhanced zones of inhibition compared to their non-substituted counterparts .
  • Urease Inhibition Study : Another investigation focused on a series of acetamides linked to sulfonamide scaffolds. The results indicated that specific structural modifications led to improved urease inhibition, reinforcing the importance of SAR in drug design .

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